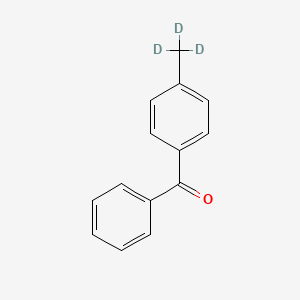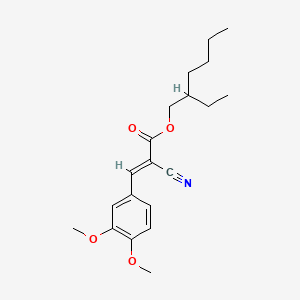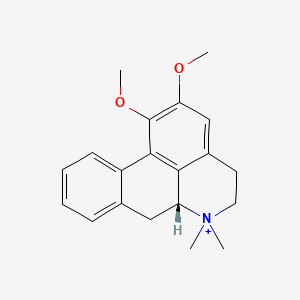
1,1,4,4,6-五甲基-1,2,3,4-四氢萘-13C4
概述
描述
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, also known as an analog of Targretin, is a chemical compound with the molecular formula C15H22 . It has a molecular weight of 202.34 . This compound is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is 1S/C15H22/c1-11-6-7-12-13 (10-11)15 (4,5)9-8-14 (12,2)3/h6-7,10H,8-9H2,1-5H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a colorless to yellow solid . The compound should be stored in a refrigerator . The shipping temperature is room temperature .科学研究应用
合成和化学反应
中间体合成:该化合物作为一种重要的中间体合成,用于生产 Bexarotene,一种用于治疗皮肤问题的药物。合成过程涉及卤化反应和 Friedel-Crafts 烷基化,强调了该化合物在制药制造中的重要性 (刘秀杰,2010).
合成中的催化方法:它在相关化合物的不对称氢化中发挥作用,从而产生非外消旋的 Fixolide®,一种香料。这展示了其在精细化学合成中的用途,特别是在香料工业中 (A. Ciappa、A. Scrivanti 和 U. Matteoli,2004).
绿色化学应用:它的衍生物使用环保方法合成,符合绿色化学的原则。这突出了其在化学合成中的多功能性,同时坚持环境可持续的做法 (Thirupathi Damera 和 Ramakanth Pagadala,2023).
材料科学与工程
- 硅基药物的开发:该化合物的衍生物被用作硅基药物和气味剂开发中的构建模块,表明其在创造具有潜在生物医学应用的新型材料中的作用 (Matthias W. Büttner 等人,2007).
物理和化学性质
化学性质探索:已经进行研究以了解其反应性,例如它在暴露于各种亲核试剂时的行为。这项研究有助于更深入地了解其化学性质和潜在应用 (Tae-Young Lee 等人,1995).
分子和结构分析:对该化合物及其衍生物的分子结构和行为的研究,例如其结晶形式,提供了对其物理性质和进一步化学操作潜力的见解 (J. Mague 等人,2014).
自组装研究:它能够自组装成不同的结构,例如手性人字形和风车形排列,这在纳米技术和分子工程领域引起了人们的兴趣 (F. Silly、S. Ausset 和 Xiaonan Sun,2017).
能源与燃料研究
- 燃料研究:该化合物在运输燃料替代品配方中的作用已经得到研究,特别是其在不同温度和压力下的自燃特性。这对于开发高效和安全的燃料至关重要 (M. Raza 等人,2020).
化学热力学
- 热力学性质:对其与其他烃类混合物进行的研究提供了有关焓、密度和粘度等热力学性质的宝贵数据。此类研究对于工业过程和材料科学应用非常重要 (T. Letcher 和 B. Scoones,1982).
作用机制
安全和危害
The compound is considered hazardous. It has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes represent various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXBZVAYNUAKB-QSPMVEJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[13C]([13CH2][13CH2][13C]2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxabicyclo[2.2.1]heptane-2-carboxaldehyde, 3-(hydroxymethyl)-, (exo,exo)- (9CI)](/img/no-structure.png)

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)
![2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one](/img/structure/B587651.png)

![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)

